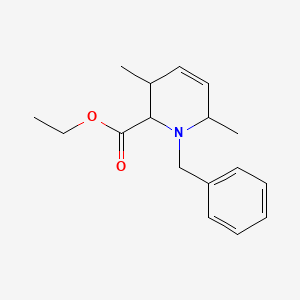

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

CAS No.:

Cat. No.: VC17995516

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO2 |

|---|---|

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3 |

| Standard InChI Key | LENIHRXWROTYBP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C |

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a partially saturated pyridine ring (tetrahydropyridine) with substituents at positions 1, 2, 3, and 6. Key features include:

-

Benzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.

-

Ethyl ester at position 2, facilitating hydrolytic stability and serving as a synthetic handle for further modifications.

-

Methyl groups at positions 3 and 6, which may influence ring conformation and steric interactions .

Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 287.40 g/mol |

| IUPAC Name | Ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |

| Key Functional Groups | Ester, tertiary amine, alkyl substituents |

Synthetic Strategies and Reaction Pathways

Ring Formation and Functionalization

The tetrahydropyridine core is typically synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and amines. For example, siloxy-dienes have been employed in hetero-Diels-Alder reactions with imines to generate substituted tetrahydropyridines . A hypothetical route for the target compound could involve:

-

Formation of the tetrahydropyridine ring via acid-catalyzed cyclization of a pre-organized diene and amine precursor.

-

Benzylation at position 1 using benzyl halides under nucleophilic substitution conditions.

-

Esterification of the carboxylic acid intermediate with ethanol in the presence of HSO .

Industrial-Scale Production

Industrial synthesis would likely optimize:

-

Catalyst selection (e.g., Lewis acids like BF·OEt) to enhance regioselectivity .

-

Continuous flow processes to improve yield and purity compared to batch methods.

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction Pathways

-

Oxidation: The tetrahydropyridine ring is susceptible to oxidation, potentially yielding pyridine or ketone derivatives. For example, chromium-based oxidants convert analogous compounds to aromatic pyridines .

-

Reduction: Catalytic hydrogenation could saturate the remaining double bond, producing a piperidine derivative.

Nucleophilic Substitution

The benzyl group at position 1 may undergo substitution with stronger nucleophiles (e.g., thiols or amines) under acidic conditions, enabling diversification of the N-substituent .

Hydrazine-Mediated Transformations

Reactions with hydrazines under acidic conditions (e.g., BF·OEt/HOAc) yield pyrazoline or pyridazinone derivatives, as observed in structurally related compounds . For instance:

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Stereochemical Control: The compound’s bioactivity may depend on the stereochemistry at positions 3 and 6, necessitating asymmetric synthesis methods.

-

Metabolic Stability: Ester hydrolysis in vivo could limit therapeutic utility, prompting exploration of prodrug strategies.

-

Target Identification: Computational docking studies are needed to identify putative molecular targets (e.g., kinase or GPCR families).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume